molecular formula C24H21N3O3 B14742430 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine CAS No. 750-16-3

2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine

Cat. No.: B14742430
CAS No.: 750-16-3
M. Wt: 399.4 g/mol
InChI Key: AVCFNXRWUILIOV-UHFFFAOYSA-N
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Description

2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is an organic compound belonging to the class of triazines It is characterized by a triazine ring substituted with three 2-methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-methylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by 2-methylphenoxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine has several scientific research applications:

    Materials Science: It is used in the synthesis of advanced materials, including polymers and resins.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can participate in various chemical reactions, and the phenoxy groups can interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Tris(phenoxy)-1,3,5-triazine
  • 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine
  • 2,4,6-Tris(2-chlorophenoxy)-1,3,5-triazine

Uniqueness

2,4,6-Tris(2-methylphenoxy)-1,3,5-triazine is unique due to the presence of 2-methylphenoxy groups, which impart specific chemical and physical properties

Properties

CAS No.

750-16-3

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

2,4,6-tris(2-methylphenoxy)-1,3,5-triazine

InChI

InChI=1S/C24H21N3O3/c1-16-10-4-7-13-19(16)28-22-25-23(29-20-14-8-5-11-17(20)2)27-24(26-22)30-21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

AVCFNXRWUILIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=NC(=NC(=N2)OC3=CC=CC=C3C)OC4=CC=CC=C4C

Origin of Product

United States

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